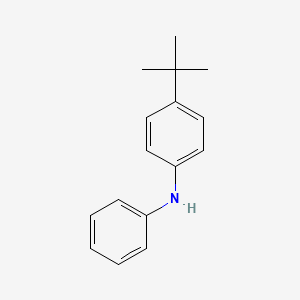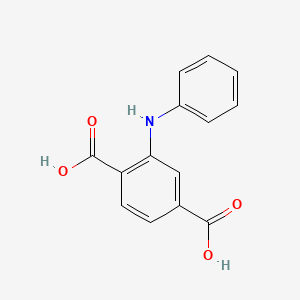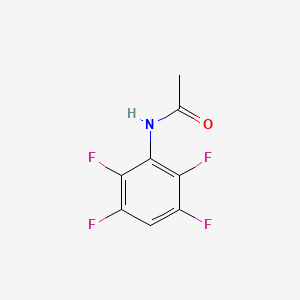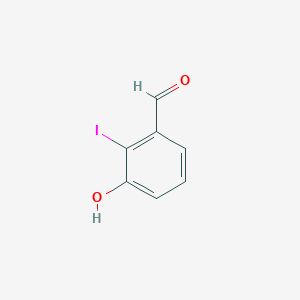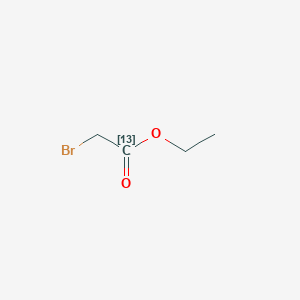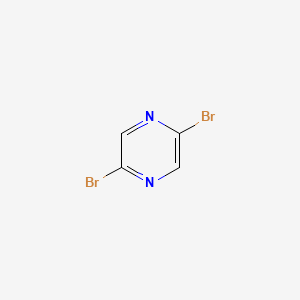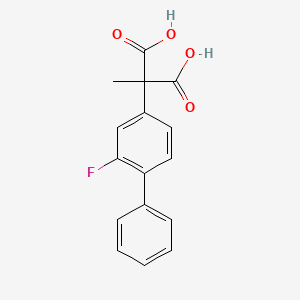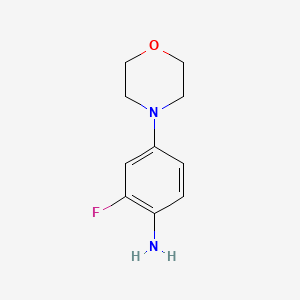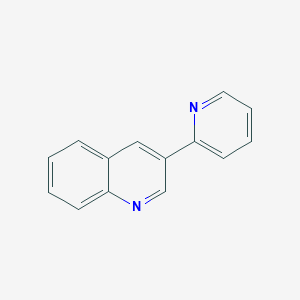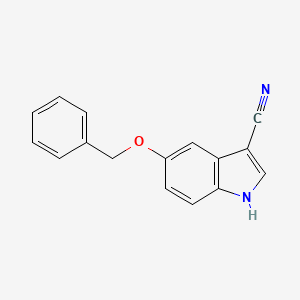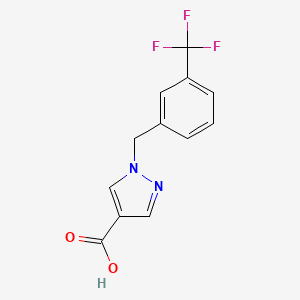
Gomisin G
Vue d'ensemble
Description
La gomisine G est un composé lignane naturel présent dans le genre Schisandra, en particulier dans le Schisandra chinensis. Elle est connue pour ses diverses activités biologiques, notamment ses effets anticancéreux, anti-VIH et hépatoprotecteurs . Le composé possède une structure chimique unique caractérisée par un squelette de dibenzocyclooctadiène, qui contribue à ses diverses propriétés pharmacologiques .
Applications De Recherche Scientifique
Gomisin G has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a probe for studying cytochrome P450 enzyme activity . In biology and medicine, this compound has shown potential as an anti-cancer agent, particularly in the treatment of triple-negative breast cancer . It inhibits the growth of cancer cells by suppressing AKT phosphorylation and decreasing cyclin D1 levels, leading to cell cycle arrest . Additionally, this compound has been studied for its hepatoprotective effects and its ability to enhance mitochondrial biogenesis and function in muscle cells .
Mécanisme D'action
Target of Action
Gomisin G, a natural compound derived from the Schisandra genus plants, has been found to primarily target the AKT pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
this compound interacts with its primary target, AKT, by inhibiting its phosphorylation . This inhibition disrupts the PI3K/AKT signaling pathway, which is often overactive in many types of cancer cells . By suppressing this pathway, this compound can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Apart from the PI3K/AKT pathway, this compound also affects the Sirt 1/PGC-1α signaling pathway, targeting NRF1 and TFAM . This pathway is crucial for mitochondrial biogenesis, a process that generates new mitochondria. By regulating this pathway, this compound can improve mitochondrial function .
Pharmacokinetics
It’s known that this compound is an ethanolic extract of the stems of kadsura interior , suggesting that its bioavailability might be influenced by factors such as the method of extraction and administration, the presence of other compounds, and individual differences in metabolism .
Result of Action
The primary result of this compound’s action is the suppression of cancer cell growth. It achieves this by inducing apoptosis and arresting the cell cycle . In addition, this compound has been shown to decrease liver weight, hepatic triglyceride accumulation, and cytoplasmic lipid droplets in high-fat-diet-induced obese mice .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the Schisandra genus plants from which this compound is derived could potentially affect its action . Furthermore, individual differences in metabolism and the presence of specific health conditions (such as obesity) can also influence the compound’s action .
Safety and Hazards
Gomisin G is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is sensitive to light and air, and it is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .
Orientations Futures
Gomisin G has been suggested as a potential therapeutic compound against colon cancer . It has been found to suppress the growth of colon cancer cells by inhibiting proliferation and inducing apoptosis . Furthermore, it has been suggested as an exercise supplement with nutritional and anti-fatigue benefits .
Analyse Biochimique
Biochemical Properties
Gomisin G plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction is significant as it can influence the metabolic pathways and the bioavailability of other compounds. Additionally, this compound has been observed to interact with transcription factors, thereby affecting gene expression and cellular functions .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been reported to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage . Furthermore, it can inhibit the proliferation of certain cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolism of other compounds and changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to this compound can provide insights into its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its own metabolism and the metabolism of other compounds. It interacts with cytochrome P450 enzymes, which play a key role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites, thereby affecting cellular functions and overall metabolism . Additionally, this compound can modulate the activity of other enzymes and cofactors involved in metabolic pathways, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues is also influenced by its interactions with binding proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La gomisine G peut être synthétisée par diverses réactions chimiques, notamment la O-déméthylation microbienne et les transformations chimiques. Une méthode consiste à transformer la schisandrine en gomisine G en utilisant la O-déméthylation microbienne suivie d'une méthylénation . Les conditions de réaction impliquent généralement l'utilisation de souches microbiennes spécifiques et des conditions environnementales contrôlées pour obtenir la transformation souhaitée.
Méthodes de production industrielle : La production industrielle de la gomisine G repose principalement sur l'extraction à partir de sources naturelles, telles que les tiges de Kadsura interior . Le processus d'extraction implique l'utilisation de solvants organiques comme l'éthanol pour isoler le composé de la matière végétale. Le composé extrait est ensuite purifié par des techniques chromatographiques pour obtenir une gomisine G de haute pureté adaptée à la recherche et aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La gomisine G subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est l'hydroxylation de la gomisine G par les enzymes du cytochrome P450, en particulier le CYP3A4 . Cette réaction implique l'ajout d'un groupe hydroxyle à la molécule de gomisine G, ce qui entraîne la formation de métabolites hydroxylés.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la gomisine G comprennent les oxydants, les réducteurs et des enzymes spécifiques comme le cytochrome P450 . Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH et la présence de cofacteurs pour faciliter les transformations enzymatiques.
Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la gomisine G comprennent les dérivés hydroxylés et déméthylés. Ces métabolites présentent souvent des activités biologiques améliorées ou modifiées par rapport au composé parent .
Applications de la recherche scientifique
La gomisine G a un large éventail d'applications de recherche scientifique en raison de ses diverses activités biologiques. En chimie, elle est utilisée comme sonde pour étudier l'activité des enzymes du cytochrome P450 . En biologie et en médecine, la gomisine G a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du cancer du sein triple négatif . Elle inhibe la croissance des cellules cancéreuses en supprimant la phosphorylation de l'AKT et en diminuant les niveaux de cycline D1, ce qui entraîne un arrêt du cycle cellulaire . De plus, la gomisine G a été étudiée pour ses effets hépatoprotecteurs et sa capacité à améliorer la biogenèse mitochondriale et la fonction des cellules musculaires .
Mécanisme d'action
Le mécanisme d'action de la gomisine G implique plusieurs cibles moléculaires et voies. Elle exerce ses effets anticancéreux en inhibant la phosphorylation de l'AKT, une protéine de signalisation clé impliquée dans la survie et la prolifération cellulaires . Cette inhibition entraîne une diminution des niveaux de la protéine suppresseur de tumeur rétinoblaste et du rétinoblaste tumoral phosphorylé, provoquant un arrêt du cycle cellulaire en phase G1 . La gomisine G améliore également la biogenèse mitochondriale et la fonction par l'activation de la voie de signalisation Sirt1/PGC-1α, qui régule l'expression des gènes impliqués dans la fonction mitochondriale .
Comparaison Avec Des Composés Similaires
La gomisine G fait partie d'un groupe de composés lignanes présents dans le genre Schisandra, notamment la gomisine A, la schisandrine B, la schisandérine A et la gomisine J . Ces composés partagent un squelette de dibenzocyclooctadiène similaire mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques. Par exemple, la gomisine A est connue pour ses effets hépatoprotecteurs, tandis que la schisandrine B présente de fortes propriétés antioxydantes . La gomisine G est unique par ses puissantes activités anticancéreuses et anti-VIH, ce qui en fait un composé précieux pour la recherche et le développement thérapeutique .
Propriétés
IUPAC Name |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWKHIQKPKRKY-DSASHONVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346778 | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62956-48-3 | |
| Record name | Gomisin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOMISIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Gomisin G?
A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, a traditional Chinese herbal medicine. [, , , , , , ]
Q2: How does this compound interact with cells to exert its anti-cancer effects?
A2: this compound has been shown to suppress the growth of various cancer cell lines, including colon cancer [], triple-negative breast cancer [], and liver cancer cells. [] Its primary mechanism involves the inhibition of AKT phosphorylation, a key protein kinase in the PI3K/AKT signaling pathway, leading to reduced cell proliferation and cell cycle arrest. [, ]
Q3: What is known about the metabolism of this compound?
A4: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [, ] Molecular docking studies suggest that this compound fits well into the active site of CYP3A4. [] This interaction makes it susceptible to drug-drug interactions with CYP3A4 inhibitors, such as ketoconazole, which can potentially affect its metabolism and efficacy. []
Q4: Are there any structural features of this compound that are important for its activity?
A5: The presence of a methylenedioxy ring in the structure of this compound contributes to its inhibitory activity against CYP3A4. [] This structural feature appears to be important for the interaction of this compound with the enzyme's active site.
Q5: Does this compound interact with other cytochrome P450 enzymes?
A6: this compound also inhibits CYP2C8, an enzyme involved in the metabolism of various drugs, including the anticancer drug paclitaxel. [] This interaction could potentially lead to drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered medications. []
Q6: Has this compound demonstrated any beneficial effects in vivo?
A7: While most research on this compound has been conducted in vitro, studies in mice models have shown that this compound can improve muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophy. [] This finding suggests potential therapeutic applications for muscle wasting conditions.
Q7: Are there any analytical methods available for quantifying this compound in plant materials and biological samples?
A8: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detectors, have been developed for the quantification of this compound. [, , , ] These methods enable researchers to assess the quality of Schisandra chinensis extracts and investigate the pharmacokinetics of this compound.
Q8: Is there any research on alternative sources or production methods for this compound?
A9: In vitro cultures of Schisandra chinensis have shown promise as a potential source of this compound, offering a controlled and sustainable alternative to traditional extraction from plant materials. [, ]
Q9: What are the potential implications of this compound's interaction with drug-metabolizing enzymes for its clinical use?
A10: The inhibitory effects of this compound on CYP3A4 and CYP2C8 highlight the importance of considering potential drug-drug interactions when administering it alongside other medications metabolized by these enzymes. [, , , ] Close monitoring of patients receiving this compound concomitantly with CYP3A4 or CYP2C8 substrates is crucial to ensure therapeutic efficacy and minimize the risk of adverse events.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


